10-Acetyllactyldithranol is classified as an organic compound with notable therapeutic properties. Its structure is characterized by the presence of both acyl and hydroxyl functional groups, which contribute to its biological activity.
The synthesis of 10-Acetyllactyldithranol typically involves several steps, starting from dithranol. One common method includes the acylation of dithranol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction facilitates the introduction of the acetyl group at the 10-position of the dithranol molecule.
Key Parameters:
The molecular formula of 10-Acetyllactyldithranol is . The compound features a fused ring system typical of dithranol derivatives, with an acetyl group attached at the 10-position.
10-Acetyllactyldithranol can participate in various chemical reactions due to its functional groups:
Key Reagents:
The mechanism of action of 10-Acetyllactyldithranol primarily involves its effects on skin cells:
Studies have shown that dithranol derivatives can significantly reduce erythema and scaling in psoriatic plaques, demonstrating their effectiveness in clinical settings.
The physical and chemical properties of 10-Acetyllactyldithranol include:
These properties are critical for formulation development in pharmaceutical applications.
10-Acetyllactyldithranol has several scientific applications:
Dithranol (anthralin) has been a cornerstone topical therapy for psoriasis for over 75 years, valued for its potent efficacy in plaque clearance despite the advent of biologics. Its clinical use, however, has been hampered by significant limitations: spontaneous oxidation leading to skin and fabric staining (yellow-brown to purple), local irritation, and poor stability in formulations [5]. These drawbacks catalyzed research into structurally modified derivatives aimed at mitigating these issues while preserving therapeutic activity. Early investigations focused on acyl substitutions at the C-10 position of the anthracene core, hypothesizing that esterification could enhance stability by protecting the oxidation-prone hydroxyl groups [3] [5]. This led to first-generation analogs like 10-valeryl dithranol (valerate ester) and eventually to more complex esters such as 10-acetyllactyldithranol, designed to optimize pharmacological properties through tailored lipophilicity and metabolic stability [3].
Table 1: Key Milestones in Dithranol Derivative Development
Time Period | Development Focus | Outcome |
---|---|---|
Pre-1980s | Native dithranol formulations | High efficacy but poor patient compliance due to staining/irritation [5] |
1980s-1990s | Simple C-10 acyl esters (e.g., butyrate) | Improved stability; reduced staining; retained anti-psoriatic activity [3] |
2000s-Present | Complex esters (e.g., acetyllactyl) | Enhanced targeting of keratinocyte-neutrophil crosstalk [1] |
The molecular evolution of dithranol derivatives centers on strategic modifications to its tricyclic anthracenone scaffold. Native dithranol (1,8-dihydroxy-9(10H)-anthracenone) features two phenolic hydroxyl groups at C-1 and C-8 and a ketone at C-9, rendering it highly redox-active. Oxidation generates reactive anthrone and dianthrone species responsible for staining [5]. Acylation, particularly at the C-10 position, sterically shields the molecule and reduces electron density at the hydroxyl groups, thereby inhibiting oxidation. Simple symmetrical diesters (e.g., dithranol dimethylate) showed initial promise but compromised bioactivity. Asymmetric diesters like 10-acetyllactyldithranol represent a refined approach: the lactyl moiety (derived from lactic acid) increases water solubility for better skin penetration, while the acetyl group maintains lipophilicity, facilitating keratinocyte membrane interactions [3]. This bifunctional design leverages the observation that acylated dithranol retains the ability to accumulate in mitochondria and modulate keratinocyte differentiation pathways, but with diminished cytotoxicity toward healthy epidermis [1] [4].
10-Acetyllactyldithranol is a diester derivative of the parent compound dithranol, where hydroxyl groups at C-1 and C-8 are esterified with acetyl and lactyl groups, respectively. The lactyl moiety (CH₃CH(OH)CH₂–) originates from lactic acid. Its systematic IUPAC name is:1-(Acetyloxy)-8-{[(1-carboxyethyl)oxy]carbonyl}-9,10-dihydroanthracen-9-one
Nomenclature Breakdown:
Positional isomerism profoundly influences the pharmacology of anthracene-based therapeutics. The anthracene ring system features reactive positions (C-1, C-2, C-3 on each terminal ring), with C-10 being the meso (bridgehead) position. Electrophilic substitutions favor C-1/C-4 or C-2/C-3 due to electronic and steric factors:
In dithranol analogs, substituent placement dictates therapeutic outcomes:
Table 2: Impact of Substituent Position on Anthracene Derivatives
Substitution Pattern | Chemical Consequence | Biological Implication |
---|---|---|
C-10 Acylation | Steric hindrance of C-9 carbonyl | Reduces oxidation/staining; may alter mitochondrial accumulation [3] [5] |
C-1 Ester (e.g., acetyl) | Electron withdrawal from ring A | Enhances stability; directs interaction with keratinocyte lipid rafts [1] |
C-8 Ester (e.g., lactyl) | Introduces hydrophilicity/chirality | Improves solubility; may engage active transport in epidermis [3] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7